Lacidipine-13C4 is a stable isotopic variant of lacidipine, a calcium channel blocker primarily used in the treatment of hypertension. This compound is distinguished by the incorporation of four carbon-13 isotopes in its molecular structure, which can be advantageous for various analytical and research applications, particularly in pharmacokinetics and metabolic studies. Lacidipine itself is classified as a dihydropyridine derivative and functions by inhibiting calcium influx through voltage-gated calcium channels, thereby leading to vasodilation and reduced blood pressure.
Lacidipine-13C4 is synthesized from lacidipine, which is derived from dihydropyridine compounds. The classification of lacidipine falls under antihypertensive agents, specifically within the subgroup of calcium channel blockers. Its mechanism targets L-type calcium channels predominantly found in vascular smooth muscle and cardiac tissues.
The synthesis of lacidipine-13C4 typically involves the use of carbon-13 labeled precursors during the synthetic route of lacidipine. A common method includes the modification of the existing synthetic pathways for lacidipine to incorporate carbon-13 isotopes at specific positions within the molecular framework.
The synthesis may utilize techniques such as:
Lacidipine-13C4 retains the core structure of lacidipine, characterized by a dihydropyridine ring fused with an aromatic system. The incorporation of carbon-13 isotopes modifies the molecular mass but does not alter the functional characteristics significantly.
The molecular formula for lacidipine is C18H19N3O3, and for lacidipine-13C4, it would be C18H15N3O3 (with four carbon atoms replaced by their isotopes). The molecular weight increases slightly due to the heavier isotopes.
Lacidipine-13C4 participates in similar chemical reactions as its non-labeled counterpart. Key reactions include:
The stability and behavior of lacidipine-13C4 in biological systems can be analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy, allowing researchers to track its metabolic pathways effectively.
Lacidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition leads to decreased intracellular calcium concentrations, resulting in relaxation of smooth muscle and subsequent vasodilation.
Lacidipine-13C4 has several scientific uses, particularly in pharmacokinetic studies where tracking drug metabolism and distribution is crucial. Its isotopic labeling allows researchers to:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3